![molecular formula C15H14N2S2 B3009785 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-57-6](/img/structure/B3009785.png)
6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
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Overview
Description
The compound “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” is a derivative of benzo[d]thiazol-2-amine, which is a type of heterocyclic compound. These compounds often have interesting biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecule likely contains a benzothiazole ring (a bicyclic compound with a benzene ring fused to a thiazole ring), a methylthio group (-SCH3) at the 6-position, and a p-tolyl group (a phenyl ring with a methyl group at the para position) attached to the nitrogen atom of the benzothiazole .Chemical Reactions Analysis
Again, while specific reactions involving “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” are not available, benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine” would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to aromaticity and stability, the methylthio group could affect polarity and reactivity, and the p-tolyl group could influence hydrophobicity .Scientific Research Applications
- Researchers have explored the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents .
- It serves as a precursor for various compounds, including new Schiff bases and 4-thiazolidinone derivatives .
Antimycobacterial Activity
Agrochemical Applications
Pesticidal Properties
Mechanism of Action
Target of Action
The primary target of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .
Mode of Action
The compound interacts with the RT enzyme, inhibiting its function. The mode of inhibition is suggested to be uncompetitive , meaning the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
The inhibition of the RT enzyme disrupts the replication of HIV-1, thereby reducing the viral load in the body
Result of Action
The inhibition of the RT enzyme by 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine results in a reduction of HIV-1 replication. This could potentially lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-3-5-11(6-4-10)16-15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPYRHBJDTFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine |
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